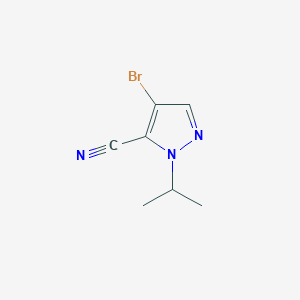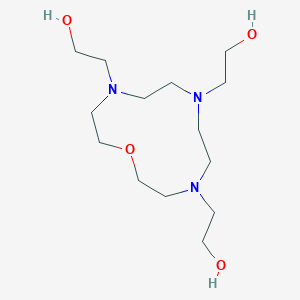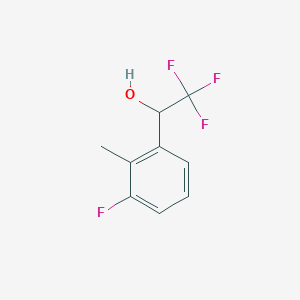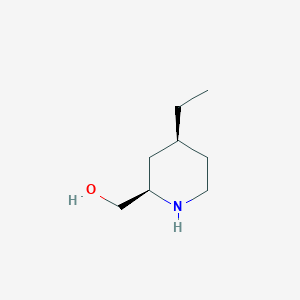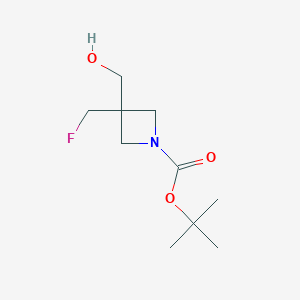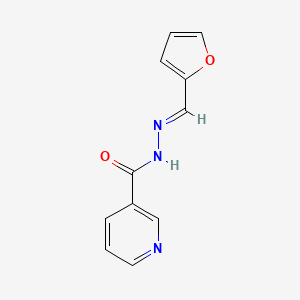
1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopentanecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopentanecarbonitrile is a chemical compound characterized by the presence of a difluorobenzodioxole moiety attached to a cyclopentanecarbonitrile group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopentanecarbonitrile typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the reaction of catechol with difluoromethane in the presence of a base such as potassium carbonate.
Cyclopentanecarbonitrile Formation: The cyclopentanecarbonitrile moiety can be prepared by the reaction of cyclopentanone with cyanide sources such as sodium cyanide or potassium cyanide.
Coupling Reaction: The final step involves the coupling of the benzodioxole ring with the cyclopentanecarbonitrile group using a suitable coupling agent such as palladium catalysts under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions: 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopentanecarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorobenzodioxole moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodioxole derivatives.
科学的研究の応用
1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopentanecarbonitrile has several scientific research applications, including:
Medicinal Chemistry: Potential use as a scaffold for the development of new pharmaceuticals targeting specific enzymes or receptors.
Materials Science: Utilized in the synthesis of advanced materials with unique electronic or optical properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Used as an intermediate in the synthesis of other complex organic compounds.
作用機序
The mechanism of action of 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopentanecarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The difluorobenzodioxole moiety can engage in hydrogen bonding, π-π interactions, and other non-covalent interactions with target molecules, influencing their activity and function.
類似化合物との比較
- 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid
- 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanamine
Comparison:
Structural Differences: The primary difference lies in the cyclopentanecarbonitrile group versus the cyclopropanecarboxylic acid or cyclopropanamine groups.
Reactivity: The presence of different functional groups (carbonitrile vs. carboxylic acid or amine) affects the reactivity and types of reactions these compounds can undergo.
Applications: While all these compounds may have applications in medicinal chemistry and materials science, their specific uses may vary based on their structural features and reactivity.
特性
分子式 |
C13H11F2NO2 |
|---|---|
分子量 |
251.23 g/mol |
IUPAC名 |
1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopentane-1-carbonitrile |
InChI |
InChI=1S/C13H11F2NO2/c14-13(15)17-10-4-3-9(7-11(10)18-13)12(8-16)5-1-2-6-12/h3-4,7H,1-2,5-6H2 |
InChIキー |
LVCTVMJNQCJBDC-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)(C#N)C2=CC3=C(C=C2)OC(O3)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





